molecular formula C7H7NO4 B075764 4-Methoxy-2-nitrophenol CAS No. 1568-70-3

4-Methoxy-2-nitrophenol

Cat. No.: B075764
CAS No.: 1568-70-3
M. Wt: 169.13 g/mol
InChI Key: YBUGOACXDPDUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-nitrophenol is an organic compound with the molecular formula C7H7NO4. It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group at the para position and a nitro group at the ortho position. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-nitrophenol can be synthesized through the nitration of 4-methoxyphenol. The process involves the following steps:

    Nitration Reaction: 4-Methoxyphenol is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of 45-50°C. The reaction is exothermic, and an ice bath is used to maintain the temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated temperature control systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic medium, elevated temperature.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, room temperature.

Major Products Formed

    Reduction: 4-Methoxy-2-aminophenol.

    Oxidation: 4-Methoxy-2-nitrobenzoic acid.

    Substitution: 4-Methoxy-2-nitrohalophenol (e.g., 4-Methoxy-2-nitrochlorophenol).

Scientific Research Applications

4-Methoxy-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Methoxy-2-nitrophenol can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo a wide range of reactions, making it valuable for research and industrial purposes.

Properties

IUPAC Name

4-methoxy-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUGOACXDPDUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166133
Record name Phenol, 4-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568-70-3
Record name Phenol, 4-methoxy-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

336.4 g of 2-nitro-4-methoxyaniline was refluxed with 200 g of sodium hydroxide and 10 g of arsenic trioxide in 6500 ml of water, for 20 hours. The resulting solution was cooled on an ice-bath, acidified to pH 1 with concentrated hydrochloric acid and filtered. The solid product was washed with water, and dried under vacuum and in the presence of P2O5 to give 4-methoxy-2-nitrophenol (7A), mp: 78°-80° C.
Quantity
336.4 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 168 g. (0.93 m.) of 3-nitro-p-anisidine, 130 g. of KOH and 1500 ml. of H2O was refluxed with stirring overnight. The solution was acidified with conc. HCl, keeping the temperature below 20°C. The crude product was collected by filtration washed with H2O and air-dried to give 279 g. m.p. 74°-76°C. A recrystallization from 2000 ml. of ethanol yields 106 g. m.p.76°-78°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of 124 mg of 4-methoxyphenol in dichloromethane were added 1 g of silica gel and 0.077 ml of concentrated nitric acid at room temperature. After the completion of the reaction was detected by thin layer chromatography, the reaction mixture was filtered using Cerite. The filtrate was evaporated, and the residue was purified by silica gel chromatography (dichloromethane) to give 98.5 mg (58%) of 4-methoxy-2-nitrophenol.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
0.077 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

336.4 g of 2-nitro-4-methoxyaniline was refluxed for 20 hours with 200 g of sodium hydroxide and 10 g of arsenic trioxide, in 6500 ml of water. The resulting solution was cooled on an ice-bath, then acidified to pH 1 with concentrated hydrochloric acid. The solid which formed was filtered and washed with water and dried under reduced pressure over P2O5 to give 2-nitro-4-methoxyphenol, 8A, m.p.: 78°-80°.
Quantity
336.4 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

4-Methoxy-2-nitrophenol (9A) was prepared by treating 2-nitro-4-methoxyaniline with arsenic trioxide and sodium hydroxide in water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-nitrophenol
Reactant of Route 2
4-Methoxy-2-nitrophenol
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-nitrophenol
Customer
Q & A

Q1: What can you tell us about the formation of 4-Methoxy-2-nitrophenol?

A1: The research article details the formation of this compound as a product of the reaction between 4-Methoxyphenol and nitrous acid in an acidic aqueous solution []. This reaction also yields benzoquinone as another product. The study investigates factors influencing the reaction rate and product ratios, such as acidity, reactant concentrations, and the presence or absence of dissolved oxygen [].

Q2: What insights does the research provide into the mechanism of this compound formation?

A2: The researchers propose a mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical as intermediates []. The 4-methoxyphenoxy radical can then react with either nitrogen dioxide to form this compound, or with water to contribute to the formation of benzoquinone []. This proposed mechanism, encompassing five inorganic and six organic reaction steps, was supported by numerical integrations, demonstrating its ability to explain the experimental observations [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.